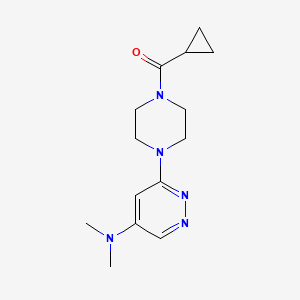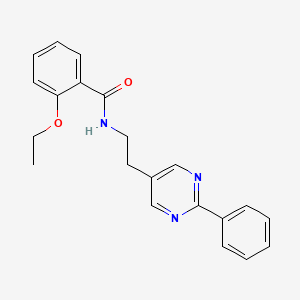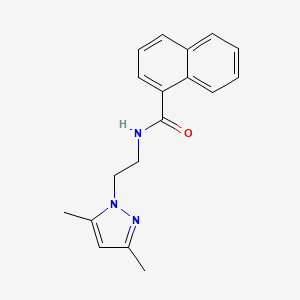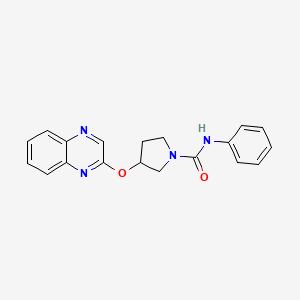![molecular formula C14H17N3O2 B2665512 2-Tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1226329-54-9](/img/structure/B2665512.png)
2-Tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C14H17N3O2 and a molecular weight of 259.30 . It is a pyrazolopyrimidine derivative .
Synthesis Analysis
The synthesis of pyrazolopyrimidines, including “this compound”, can be achieved through various methods . One such method involves a novel one-pot four-component reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazolopyrimidine core, with a tert-butyl group at the 2-position and a cyclopropyl group at the 7-position .Scientific Research Applications
Chemical Synthesis and Regio-Orientation
The chemical synthesis and regio-orientation of pyrazolo[1,5-a]pyrimidines, including derivatives like 2-tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, have been a subject of research due to their significance in medicinal chemistry. These compounds, through their synthesis processes, highlight the challenges and controversies associated with regio-orientation of substituents on the pyrimidine ring. This research contributes to understanding the nucleophilicity of aminopyrazoles and their reactions with bielectrophilic reagents, which is crucial for designing compounds with targeted biological activities (Mohamed & Mahmoud, 2019).
Hybrid Catalysts in Synthesis
The role of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, closely related to pyrazolo[1,5-a]pyrimidine structures, outlines the broader synthetic applications of such compounds in the medicinal and pharmaceutical industries. The use of diversified hybrid catalysts emphasizes the importance of these chemical structures in developing bioavailable and therapeutically significant compounds, showcasing the adaptability and applicability of pyrazolo[1,5-a]pyrimidine derivatives in drug synthesis (Parmar, Vala, & Patel, 2023).
Asymmetric Synthesis via Sulfinimines
In the realm of stereoselective synthesis, the application of tert-butanesulfinamide for the asymmetric synthesis of N-heterocycles, including pyrazolo[1,5-a]pyrimidine derivatives, has been explored. This methodology provides access to a diverse array of structurally complex piperidines, pyrrolidines, azetidines, and their fused derivatives, which are significant for natural products and therapeutically relevant compounds. Such research underlines the potential of this compound derivatives in the development of new drugs and therapeutic agents (Philip et al., 2020).
Bioactivity and Drug Synthesis
The exploration of functional chemical groups, including pyrazolo[1,5-a]pyrimidines, for the synthesis of novel Central Nervous System (CNS) acting drugs highlights the potential bioactivity of these compounds. Identifying such functional groups aids in the development of compounds with desired CNS activity, including antidepressant, anticonvulsant, and neuroprotective properties. This research area suggests that derivatives of this compound could be valuable in creating new CNS-active therapeutic agents (Saganuwan, 2017).
properties
IUPAC Name |
2-tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)11-7-12-15-9(13(18)19)6-10(8-4-5-8)17(12)16-11/h6-8H,4-5H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKUHEADDYDJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=CC(=NC2=C1)C(=O)O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B2665432.png)
![N-(2-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2665433.png)

![1-Benzyl-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine](/img/structure/B2665438.png)
![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]acetic acid](/img/structure/B2665439.png)
![4-(7-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)benzoic acid](/img/structure/B2665440.png)
![3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2665442.png)




![4-[(3-Fluorocyclopentyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2665451.png)
